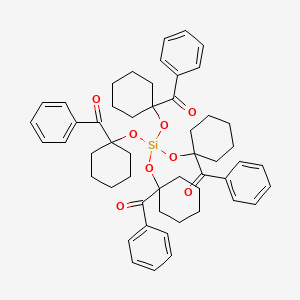
(Silanetetrayltetrakis(oxycyclohexylidene))tetrakis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Silanetetrayltetrakis(oxycyclohexylidene)]tetrakis[phenylmethanone] is a complex organosilicon compound with the molecular formula C52H60O8Si . This compound is characterized by its unique structure, which includes a silicon atom bonded to four oxycyclohexylidene groups, each of which is further bonded to a phenylmethanone group .
Preparation Methods
The synthesis of [Silanetetrayltetrakis(oxycyclohexylidene)]tetrakis[phenylmethanone] typically involves the reaction of cyclohexanone with benzoyl chloride in the presence of a base to form 1-benzoylcyclohexanol . This intermediate is then reacted with silicon tetrachloride to form the final product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Chemical Reactions Analysis
[Silanetetrayltetrakis(oxycyclohexylidene)]tetrakis[phenylmethanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethanone groups can undergo electrophilic aromatic substitution reactions with reagents like nitrating agents or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
[Silanetetrayltetrakis(oxycyclohexylidene)]tetrakis[phenylmethanone] has several scientific research applications:
Mechanism of Action
The mechanism of action of [Silanetetrayltetrakis(oxycyclohexylidene)]tetrakis[phenylmethanone] involves its ability to form stable complexes with various molecules. The silicon atom in the compound can coordinate with different ligands, leading to the formation of stable structures. This property is exploited in various applications, such as drug delivery and catalysis.
Comparison with Similar Compounds
[Silanetetrayltetrakis(oxycyclohexylidene)]tetrakis[phenylmethanone] can be compared with other similar compounds, such as:
Tetrakis(4-ethynylphenyl)silane: This compound is used in the synthesis of microporous organic polymers and has similar applications in gas storage and separation.
Tetrakis(4-hydroxyphenyl)porphyrin: This compound is used in the development of optical sensors and has applications in detecting metal ions.
Properties
CAS No. |
94237-10-2 |
|---|---|
Molecular Formula |
C52H60O8Si |
Molecular Weight |
841.1 g/mol |
IUPAC Name |
tetrakis(1-benzoylcyclohexyl) silicate |
InChI |
InChI=1S/C52H60O8Si/c53-45(41-25-9-1-10-26-41)49(33-17-5-18-34-49)57-61(58-50(35-19-6-20-36-50)46(54)42-27-11-2-12-28-42,59-51(37-21-7-22-38-51)47(55)43-29-13-3-14-30-43)60-52(39-23-8-24-40-52)48(56)44-31-15-4-16-32-44/h1-4,9-16,25-32H,5-8,17-24,33-40H2 |
InChI Key |
BRJVGTLSPCNXLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)C2=CC=CC=C2)O[Si](OC3(CCCCC3)C(=O)C4=CC=CC=C4)(OC5(CCCCC5)C(=O)C6=CC=CC=C6)OC7(CCCCC7)C(=O)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


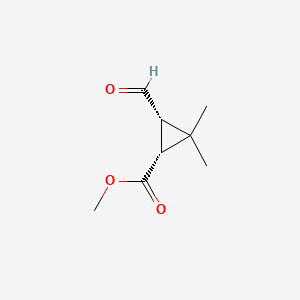
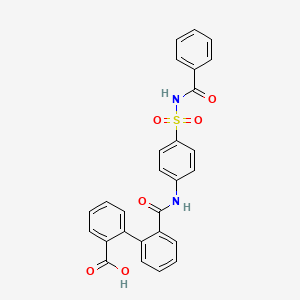
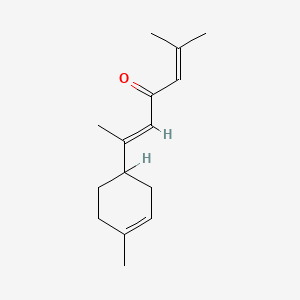

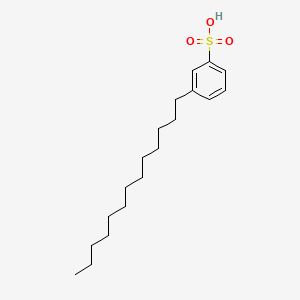
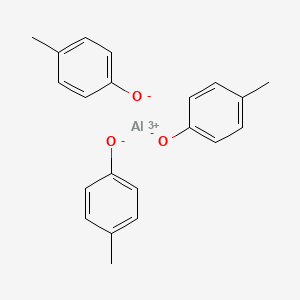
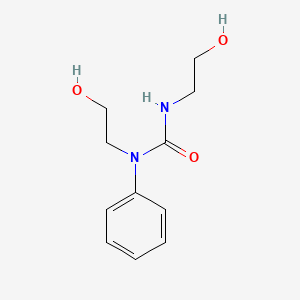


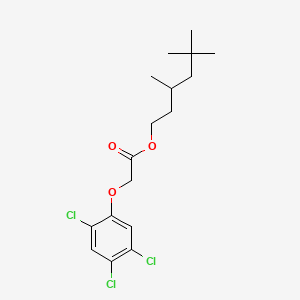

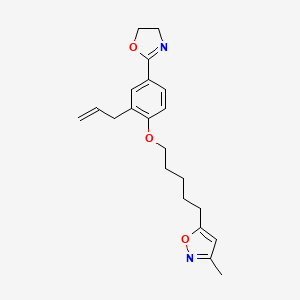
![Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate](/img/structure/B12677224.png)

